Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-
Description
Properties
IUPAC Name |
(6-methyl-2-oxo-1,3-diazinan-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-3-2-4(9-5(7)11)10-6(12)8-3/h3-4H,2H2,1H3,(H3,7,9,11)(H2,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUMIGWDFREBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883658 | |
| Record name | Crotonylidene diurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-42-6 | |
| Record name | N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1129-42-6 | |
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| Record name | 1129-42-6 | |
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| Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Crotonylidene diurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-oxoperhydropyrimidin-4-ylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.134 | |
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Mechanism of Action
Target of Action
The primary targets of 1-(6-methyl-2-oxohexahydropyrimidin-4-yl)urea are urease and dehydrogenase soil enzymes . These enzymes play a crucial role in nitrogen metabolism and energy production in soil microorganisms, respectively.
Mode of Action
The compound interacts with its targets by increasing their activity . This interaction leads to enhanced nitrogen metabolism and energy production in soil microorganisms, which can promote plant growth.
Biochemical Pathways
The affected biochemical pathways are those involved in nitrogen metabolism and energy production . The downstream effects include increased availability of nitrogen for plant uptake and enhanced microbial activity in the soil, both of which can contribute to improved plant growth and soil health.
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action include increased activity of urease and dehydrogenase enzymes . This leads to enhanced nitrogen metabolism and energy production in soil microorganisms, resulting in improved soil health and plant growth.
Action Environment
Environmental factors such as soil pH, temperature, and moisture content can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its availability in the soil can be affected by soil pH and moisture content. Additionally, the activity of the target enzymes can be influenced by soil temperature.
Biological Activity
The compound Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- , also known as N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is . The structure features a pyrimidine ring fused with a urea moiety, which is essential for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, pyrimidopyrimidine derivatives have been identified as inhibitors of cancer cell growth and angiogenesis. Specific studies have shown that these compounds can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells, thus demonstrating potential as anticancer agents .
Antioxidant Properties
Antioxidant activity is another notable characteristic of the compound. Pyrimidine derivatives have been reported to scavenge free radicals effectively, reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory and Analgesic Effects
The compound has been explored for its anti-inflammatory properties. Studies suggest that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby alleviating inflammation-related pain and conditions .
Antibacterial and Antiviral Activities
Research has highlighted the antibacterial and antiviral effects of pyrimidine derivatives. For example, some compounds have shown effectiveness against Mycobacterium tuberculosis and various viral pathogens. This broad-spectrum antimicrobial activity suggests potential therapeutic applications in infectious diseases .
Other Biological Activities
Additional activities reported for similar compounds include:
- Antidiabetic : Inhibition of glucose absorption or enhancement of insulin sensitivity.
- Hepatoprotective : Protection against liver damage from toxins.
- Tyrosine Kinase Inhibition : Modulation of signaling pathways involved in cell proliferation and survival .
Data Table: Biological Activities of Urea Derivatives
Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compounds were tested against various cancer cell lines, showing IC50 values indicating potent anticancer activity.
Study 2: Antioxidant Mechanism
In vitro assays revealed that N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.
Study 3: Anti-inflammatory Action
A controlled trial assessed the anti-inflammatory effects of similar urea derivatives in animal models of arthritis. The results indicated a marked reduction in inflammation markers and improved mobility in treated subjects compared to controls.
Scientific Research Applications
Pharmaceutical Applications
Urea derivatives, including hexahydro-6-methyl-2-oxo-4-pyrimidinyl urea, have shown promise in medicinal chemistry. Research indicates that compounds of this class exhibit various biological activities:
- Anticancer Activity : Pyrimido[4,5-d]pyrimidine derivatives have been reported to possess significant anticancer properties. These compounds inhibit crucial enzymes involved in cancer progression and have been studied for their potential to treat various types of tumors .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It has shown efficacy against several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
- Diabetes Management : Certain derivatives are being explored for their potential in managing type 2 diabetes by modulating glucose metabolism and improving insulin sensitivity .
Agricultural Applications
In agriculture, hexahydro-6-methyl-2-oxo-4-pyrimidinyl urea is primarily utilized as a component in controlled-release fertilizers due to its nitrogen content. This application is critical for:
- Soil Enrichment : The compound enhances soil enzyme activity, particularly urease and dehydrogenase, which are vital for nutrient cycling and soil health .
- Crop Yield Improvement : Studies indicate that fertilizers containing this compound can significantly increase crop yields by providing a steady supply of nitrogen over time, thus reducing the risk of leaching and environmental pollution.
Material Science Applications
The synthesis of poly(carbonate-co-urea) copolymers incorporating hexahydro-6-methyl-2-oxo-4-pyrimidinyl urea has opened avenues in materials science:
- Polymer Development : These copolymers exhibit favorable mechanical properties such as ductility and transparency compared to traditional polyurea materials. They can be utilized in applications requiring high-performance polymers with enhanced thermal stability and impact resistance .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that pyrimido[4,5-d]pyrimidines derived from hexahydro-6-methyl-2-oxo-4-pyrimidinyl urea showed potent inhibitory effects on cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for cell proliferation and survival, highlighting the compound's potential as a lead structure for novel anticancer drugs .
Case Study 2: Agricultural Efficacy
In field trials, controlled-release fertilizers containing hexahydro-6-methyl-2-oxo-4-pyrimidinyl urea were applied to maize crops. Results indicated a 25% increase in yield compared to conventional fertilizers, attributed to improved nitrogen utilization efficiency and enhanced soil microbial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Pyrimidinone Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- The urea group at position 2 provides stronger hydrogen-bonding interactions than thioether () or carboxamide () groups, which may influence target selectivity .
- Synthetic Routes : The target compound can be synthesized via alkylation or condensation reactions similar to those in (using DMF and alkyl halides) or Biginelli multicomponent reactions (). However, its purification often requires column chromatography or recrystallization, unlike simpler derivatives like ethyl esters ().
Key Observations:
- The target compound’s sub-nM potency in NAMPT inhibition surpasses cyanoguanidine derivatives (low pM) and thio-urea antibacterial agents (µg/mL) . Its urea group likely enhances binding affinity to enzyme active sites compared to thio-urea or carboxamide analogs.
- Unlike herbicidal 6-amino-3-methyluracil (), the target compound lacks amino substituents, reducing phytotoxicity and broadening therapeutic applications.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
Preparation Methods
Reaction Conditions and Optimization
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Molar Ratio : A 1:2 ratio of crotonaldehyde to urea is typically employed to ensure complete conversion.
-
Catalyst : Sulfuric acid (75% concentration) is used at 1–3% w/w of the total reactant mass.
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Temperature : The reaction is exothermic and requires controlled cooling to maintain temperatures between 40–60°C.
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Byproducts : The primary byproduct is 2,7-dioxo-4,5-dimethyldecahydropyrimido[4,5-d]pyrimidine, formed through dimerization of intermediates.
Yield improvements are achieved by adjusting the pH during the reaction. Initial stages are maintained at pH >3 to favor Schiff base formation, while later stages are conducted at pH <2 to accelerate cyclization. Post-reaction neutralization with potassium hydroxide ensures product stability.
Industrial Synthesis Using Acetaldehyde
A more cost-effective industrial method substitutes crotonaldehyde with acetaldehyde (CH₃CHO), simplifying raw material procurement. This route involves a one-step condensation of urea and acetaldehyde in a 1:1 molar ratio under acidic conditions.
Continuous Process Design
Modern production employs a stirred tank cascade system to enhance efficiency:
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Reactor Configuration : A series of stirred tanks allows sequential reaction stages, reducing residence time to 40 minutes.
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Temperature Control : The exothermic reaction is managed at 38–60°C via external cooling.
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Neutralization : The final mixture is neutralized with aqueous KOH to pH 6–7, preventing degradation.
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Drying : Spray drying produces a stable, granular product with minimal moisture content.
Advantages Over Crotonaldehyde Route
-
Lower Cost : Acetaldehyde is cheaper and more readily available than crotonaldehyde.
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Reduced Byproducts : The acetaldehyde route generates fewer polymeric byproducts, improving purity.
Mechanistic Insights and Catalytic Effects
The synthesis mechanism proceeds through acid-catalyzed imine formation, followed by cyclization. Sulfuric acid protonates the aldehyde, facilitating nucleophilic attack by urea’s amine group. Subsequent dehydration forms the Schiff base, which undergoes intramolecular cyclization to yield the pyrimidinylurea core.
Role of Acid Catalysts
-
Proton Donation : Acids enhance the electrophilicity of the aldehyde carbonyl group.
-
Reaction Rate : Higher acid concentrations (e.g., 75% H₂SO₄) reduce reaction time but require precise pH control to avoid side reactions.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters of the crotonaldehyde and acetaldehyde routes:
| Parameter | Crotonaldehyde Route | Acetaldehyde Route |
|---|---|---|
| Reactant Cost | High | Low |
| Reaction Time | 2–3 hours | 40 minutes |
| Byproduct Formation | Significant | Minimal |
| Yield | 70–75% | 85–90% |
| Industrial Scalability | Moderate | High |
Q & A
Q. What synthetic methodologies are effective for preparing Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-, and how can reaction conditions be optimized?
The compound can be synthesized via multi-component reactions like the Biginelli reaction, which utilizes urea/thiourea, aldehydes, and β-keto esters in the presence of acidic catalysts (e.g., sodium hydrogen sulfate). Methanol is often used as a solvent to improve yields . Optimization involves adjusting catalyst concentration, temperature, and reaction time. For derivatives with saturated pyrimidine rings, post-synthetic hydrogenation may be required.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : The hexahydro pyrimidine ring’s protons (δ 1.5–3.5 ppm for CH₂/CH₃ groups) and urea NH signals (δ 5–7 ppm) confirm saturation and substituent placement.
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) are critical .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for related derivatives) and fragmentation patterns verify the molecular formula .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) effectively separates urea-pyrimidine derivatives. Recrystallization in ethanol or methanol improves purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the pyrimidine ring influence reactivity in nucleophilic addition reactions?
The hexahydro-6-methyl group introduces steric hindrance, reducing accessibility to the 2-oxo site. Electron-withdrawing substituents (e.g., oxo groups) enhance electrophilicity at the pyrimidine’s C4/C6 positions, favoring nucleophilic attack. Computational studies (DFT) can model charge distribution and predict regioselectivity .
Q. What experimental design frameworks are suitable for optimizing catalytic systems involving this compound?
Response Surface Methodology (RSM) with Central Composite Rotational Design (CCRD) is effective for multivariate optimization. For example, variables like catalyst loading, temperature, and solvent ratios can be tested at coded levels (-1.41 to +1.41) to model nonlinear relationships and identify optimal conditions .
Q. How can conflicting data on synthetic yields be resolved when using different catalysts?
Contradictions often arise from catalyst selectivity or side reactions. Systematic screening (e.g., Taguchi arrays) paired with kinetic studies (e.g., monitoring reaction progress via HPLC) identifies rate-limiting steps. For acidic catalysts, sodium hydrogen sulfate outperforms others in minimizing byproducts .
Methodological Considerations
Q. What computational tools are used to predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) model binding affinities to enzymes like dihydrofolate reductase. Pharmacophore mapping aligns the urea moiety with hydrogen-bonding sites on target proteins .
Q. How can the compound’s stability under varying pH conditions be assessed?
Accelerated stability studies (ICH guidelines) at pH 1–13 (37°C) with periodic HPLC analysis quantify degradation products. The 2-oxo group may hydrolyze under alkaline conditions, requiring buffered formulations for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
